molecular formula C20H18N4O3S B2446041 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide CAS No. 396720-69-7

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

Cat. No. B2446041
CAS RN: 396720-69-7
M. Wt: 394.45
InChI Key: VCCCUQSFJUSZPG-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has demonstrated various synthesis techniques for related compounds, focusing on cyclization reactions and the structural characterization of novel heterocyclic compounds. These methods are essential for developing new molecules with potential application in medicinal chemistry and materials science. For example, Skladchikov et al. (2013) explored the synthesis and structure of atropisomers through Heck cyclization, contributing to the broader understanding of molecular configurations in synthetic organic chemistry (Skladchikov, Suponitskii, & Gataullin, 2013).

Characterization and Properties

  • Spectroscopic and Structural Characterisation : Studies like those by Arslan, Kazak, & Aydın (2015) employ spectroscopic techniques and density functional theory (DFT) for characterising related compounds. These investigations provide insights into the molecular geometries and vibrational frequencies, essential for understanding the physical and chemical properties of such compounds (Arslan, Kazak, & Aydın, 2015).

Applications in Heterocyclic Compound Synthesis

  • Heterocyclic Compounds Development : Research into the preparation of pyrazolo[3,4-c][1,5]benzodiazocin derivatives, as reported by Plescia, Daidone, & Sprio (1979), highlights the synthesis of heterocyclic compounds. These compounds have potential applications in pharmaceuticals due to their structural complexity and biological relevance (Plescia, Daidone, & Sprio, 1979).

Novel Synthetic Pathways and Compound Analysis

  • Innovative Synthetic Methods : The development of novel synthetic pathways for creating complex molecular structures is a critical area of research. Studies such as the one by Thirunarayanan & Sekar (2016) demonstrate solvent-free cyclization and acetylation of chalcones, leading to the synthesis of pyrazole derivatives. These methods contribute to the advancement of green chemistry by minimizing solvent use and streamlining synthetic processes (Thirunarayanan & Sekar, 2016).

Potential Biological Activities

  • Exploration of Biological Activities : While directly related biological activity studies of "N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide" are not highlighted, research on structurally similar compounds often explores their potential antimicrobial, anticancer, and other biological activities. For instance, the synthesis and evaluation of new heterocycles incorporating the antipyrine moiety for antimicrobial and anticancer activities, as researched by Bondock et al. (2008), illustrate the continuous search for novel bioactive molecules (Bondock, Rabie, Etman, & Fadda, 2008).

properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-7-13(2)9-16(8-12)23-19(17-10-28-11-18(17)22-23)21-20(25)14-3-5-15(6-4-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCCUQSFJUSZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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